molecular formula C5H10N2 B1293381 Diethylcyanamide CAS No. 617-83-4

Diethylcyanamide

Cat. No.: B1293381
CAS No.: 617-83-4
M. Wt: 98.15 g/mol
InChI Key: ZZTSQZQUWBFTAT-UHFFFAOYSA-N
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Description

Diethylcyanamide, also known as N,N-Diethylcyanamide, is an organic compound with the molecular formula C₅H₁₀N₂. It is a colorless liquid with a faint odor and is primarily used in organic synthesis. The compound is characterized by the presence of a cyanamide group attached to two ethyl groups, making it a versatile reagent in various chemical reactions .

Scientific Research Applications

Diethylcyanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

Target of Action

Diethylcyanamide is a chemical compound with the formula C5H10N2 The primary targets of this compound are not well-documented in the literature

Mode of Action

It has been observed that this compound reacts with hexane solution of lithium diethylamide to yield lithium 1,1,3,3-tetraethylguanidinate . This suggests that this compound may interact with its targets through chemical reactions, leading to the formation of new compounds.

Safety and Hazards

Diethylcyanamide is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers

One relevant paper discusses the quantity of this compound byproduct formed during cyanate ester synthesis .

Biochemical Analysis

Biochemical Properties

Diethylcyanamide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with various enzymes and proteins, facilitating reactions that are crucial for cellular functions. For instance, this compound reacts with hexane solution of lithium diethylamide to yield lithium 1,1,3,3-tetraethylguanidinate . This interaction highlights its role in organic synthesis and its potential as a reagent in biochemical studies.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific enzymes and proteins. For example, this compound’s interaction with biomolecules can lead to changes in cellular metabolism, impacting the overall function of the cell

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes, altering their activity and influencing biochemical pathways . These interactions are essential for understanding how this compound can be used to modulate biochemical reactions and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into the compound’s stability and its impact on cellular functions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, this compound can cause toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications . These studies are crucial for understanding the compound’s safety and efficacy in different biological contexts.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studying these transport mechanisms is crucial for understanding how this compound exerts its effects at the cellular level.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, providing insights into its role in cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylcyanamide can be synthesized through several methods. One common method involves the reaction of diethylamine with cyanogen chloride. The reaction proceeds as follows: [ \text{(C₂H₅)₂NH + ClCN → (C₂H₅)₂NCN + HCl} ] This reaction is typically carried out in an inert solvent such as dichloromethane under controlled temperature conditions to prevent side reactions .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of diethylamine with cyanogen bromide. The reaction is similar to the laboratory synthesis but is scaled up and optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Diethylcyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted cyanamides.

    Hydrolysis: Diethylamine and cyanamide.

    Oxidation: Corresponding nitriles.

Comparison with Similar Compounds

Uniqueness of Diethylcyanamide: this compound’s unique structure, with two ethyl groups attached to the cyanamide group, provides a balance between reactivity and stability. This makes it a valuable reagent in organic synthesis, offering versatility in various chemical reactions and applications .

Properties

IUPAC Name

diethylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-3-7(4-2)5-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTSQZQUWBFTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210705
Record name Cyanamide, diethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

617-83-4
Record name Diethylcyanamide
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Record name Cyanamide, diethyl-
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Record name Diethylcyanamide
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Record name Cyanamide, diethyl-
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Record name Diethylcyanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Diethylcyanamide, including its molecular formula, weight, and spectroscopic data?

A1: this compound (C5H10N2) has a molecular weight of 98.15 g/mol. [] While the provided abstracts do not detail specific spectroscopic data, characteristic peaks in infrared (IR) and nuclear magnetic resonance (NMR) spectra can be used to identify and distinguish this compound from its isomer, N,N′-dicyclohexylcarbodiimide. For instance, nitrogen NMR is particularly useful for differentiating these isomers. [] Additionally, vibrational spectra and electron diffraction studies provide insights into the structure and internal rotation of the molecule. []

Q2: How is this compound used in the preparation of metal complexes?

A2: this compound acts as a ligand in various metal complexes. It can be reacted with metal halides in the presence of other ligands to form complexes with various metals, including iridium, iron, ruthenium, osmium, manganese, and rhenium. [, , , ] For instance, this compound reacts with chloro compounds of iridium to form this compound complexes, which can then be further reacted to produce bis(this compound) derivatives. [] Similarly, this compound can be used to synthesize bis(this compound) complexes of iron, ruthenium, and osmium. []

Q3: How does this compound react with hydrazines in the presence of metal complexes?

A3: In the presence of iron triad metal complexes (Fe, Ru, Os), this compound reacts with hydrazines (RNHNH2) to form hydrazinecarboximidamide derivatives. [] This reaction is proposed to proceed through a nucleophilic attack by the hydrazine on the carbon atom of the this compound ligand within the metal complex. []

Q4: Can you explain the role of this compound in synthesizing 1,1,3,3-tetraalkylguanidinate lithium salts and their subsequent use in forming copper complexes?

A4: this compound serves as a crucial precursor in synthesizing lithium 1,1,3,3-tetraalkylguanidinate (Li(TAG)) salts. The addition of this compound to a solution containing lithium dialkylamide results in the formation of Li(TAG). [, ] These Li(TAG) salts can then undergo metathesis reactions with copper(I) chloride (CuCl) to yield hexanuclear copper(I) complexes. These complexes adopt a general formula of [Cu(μ-TAG)]6, with TAG representing various 1,1,3,3-tetraalkylguanidinate ligands. []

Q5: Are there any known applications of this compound in the synthesis of manganese complexes, and what is the reactivity of these complexes?

A5: this compound is utilized in synthesizing dinuclear manganese complexes. For instance, reacting this compound with manganese bromide (MnBr2) in the presence of lithium bistrimethylsilylamide leads to the formation of a dinuclear manganese tetraethylguanidinate complex. [] This complex exhibits reactivity towards ethanol and 2,6-ditert-butylphenol, yielding a manganese alkoxide complex. [] These reactions highlight the potential of this compound as a building block for assembling manganese complexes with tailored reactivity.

Q6: What is known about the environmental fate of this compound, particularly in the context of pesticide degradation?

A6: Research indicates that this compound can be generated as a metabolite during the biodegradation of the organophosphate pesticide monocrotophos. [] This biodegradation process, facilitated by microorganisms like Aspergillus oryzae SJA1, highlights a potential pathway for the environmental breakdown of this compound. []

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